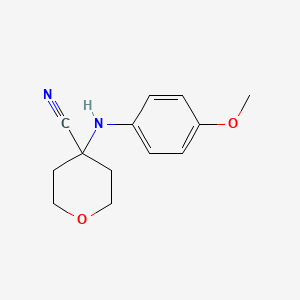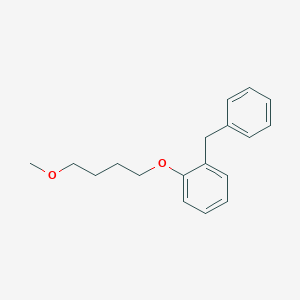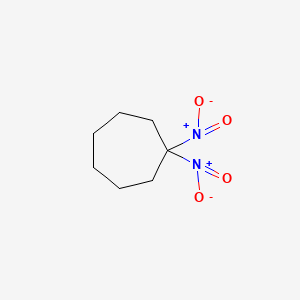
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a methoxyphenylamino group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through intramolecular cyclization reactions, such as the oxa-Michael addition or the Prins reaction, where an alcohol reacts with an alkene in the presence of an acid catalyst.
Introduction of the Methoxyphenylamino Group: This step involves the nucleophilic substitution of an appropriate precursor with 4-methoxyaniline.
Addition of the Carbonitrile Group: This can be done through the reaction of the intermediate with a cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 4-(4-Hydroxyphenylamino)tetrahydropyran-4-carbonitrile or 4-(4-Formylphenylamino)tetrahydropyran-4-carbonitrile.
Reduction: 4-(4-Methoxyphenylamino)tetrahydropyran-4-amine or 4-(4-Methoxyphenylamino)tetrahydropyran-4-aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenylamino group can participate in hydrogen bonding and π-π interactions, while the carbonitrile group can act as an electrophilic site for nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methoxyphenylamino)tetrahydropyran-4-carbonitrile
- 4-(4-Methoxyphenylamino)tetrahydrofuran-4-carbonitrile
- 4-(4-Methoxyphenylamino)tetrahydrothiophene-4-carbonitrile
Uniqueness
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different heterocyclic rings, such as tetrahydrofuran or tetrahydrothiophene, which may exhibit different reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
4-(4-methoxyanilino)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)15-13(10-14)6-8-17-9-7-13/h2-5,15H,6-9H2,1H3 |
Clé InChI |
IULJHAIJPYFTRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2(CCOCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)



![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)
![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B15172574.png)
![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)
